molecular formula C13H9F3N2O2 B3057534 Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester CAS No. 821768-25-6

Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester

Cat. No.: B3057534
CAS No.: 821768-25-6
M. Wt: 282.22 g/mol
InChI Key: VWXYNDHALWLUHJ-UHFFFAOYSA-N
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Description

Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester typically involves the reaction of 6-(trifluoromethyl)-3-pyridinol with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:

6-(trifluoromethyl)-3-pyridinol+phenyl chloroformatecarbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester\text{6-(trifluoromethyl)-3-pyridinol} + \text{phenyl chloroformate} \rightarrow \text{this compound} 6-(trifluoromethyl)-3-pyridinol+phenyl chloroformate→carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 6-(trifluoromethyl)-3-pyridinol and phenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the pyridine ring.

Scientific Research Applications

Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with enzyme active sites, potentially inhibiting their activity. The phenyl ester group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, dimethyl-, 3-pyridinyl ester: Similar structure but with dimethyl groups instead of a phenyl ester.

    Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, methyl ester: Similar structure but with a methyl ester group instead of a phenyl ester.

Uniqueness

Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.

Biological Activity

Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ester group. This structure enhances its lipophilicity and potential for enzyme interaction, making it an attractive candidate for various biological studies.

The biological activity of this compound primarily involves its interaction with specific enzymes. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, while the pyridine ring can interact with enzyme active sites. This interaction may lead to inhibition or modulation of enzymatic activities, making it useful in pharmacological applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in various cancers .
  • Binding Affinity : The structure allows for effective binding to enzyme active sites, potentially blocking catalytic activity.

Biological Activity and Applications

Research has demonstrated several notable biological activities associated with this compound:

  • Enzyme Inhibition : Studies indicate that the compound can inhibit specific enzymes by binding to their active sites. For instance, it has shown promise as an inhibitor of BCAT1/2 enzymes, which play a role in cancer metabolism .
  • Antimicrobial Properties : Investigations into its antimicrobial effects suggest potential applications in treating infections caused by pathogens like Chlamydia .
  • Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties at low concentrations, indicating potential therapeutic uses in neurodegenerative diseases .

Case Study 1: Inhibition of BCATs

A study highlighted the development of a new class of BCAT inhibitors based on trifluoromethylpyridine derivatives. The compounds displayed high selectivity and potency in inhibiting BCAT1/2, suggesting that carbamic acid derivatives could be valuable in cancer treatment strategies .

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties revealed that certain derivatives of carbamic acid could selectively target Chlamydia, outperforming traditional antibiotics like spectinomycin. This finding underscores the potential for developing new antimicrobial agents based on this chemical scaffold .

Data Summary

Activity Target IC50 Value (μM) Notes
Enzyme InhibitionBCAT1/20.1 - 1High selectivity for cancer metabolism
AntimicrobialChlamydia128Superior activity compared to spectinomycin
NeuroprotectionPC12 Cells0.1Protects against apoptotic cell death

Properties

IUPAC Name

phenyl N-[6-(trifluoromethyl)pyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)11-7-6-9(8-17-11)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXYNDHALWLUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457715
Record name Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821768-25-6
Record name Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyridine (2.9 mL) was added to a solution of 2-trifluoromethyl-5-aminopyridine (1.95 g) in chloroform (15 mL), the mixture was cooled in ice, and phenyl chloroformate (1.8 mL) was added thereto. The resulting mixture was stirred at room temperature overnight, and the reaction mixture was concentrated under reduced pressure. The residue was washed with isopropyl ether to afford phenyl[6-(trifluoromethyl)pyridin-3-yl]carbamate (2.16 g).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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